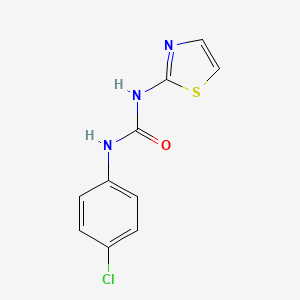
5,5'-(carbonyldi-4,1-phenylene)bis(6-phenyl-2,3-pyrazinedicarbonitrile)
Descripción general
Descripción
5,5'-(carbonyldi-4,1-phenylene)bis(6-phenyl-2,3-pyrazinedicarbonitrile), commonly known as CPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPP is a heterocyclic compound that belongs to the family of pyrazine derivatives. It has been studied for its potential applications in various fields, including material science, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of CPP is not fully understood. However, it is believed to exert its effects through its antioxidant properties. CPP has been shown to scavenge free radicals and reduce oxidative stress, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
CPP has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties and may have potential as a therapeutic agent for the treatment of various diseases. Additionally, CPP has been shown to exhibit excellent electron-transporting properties, making it a promising candidate for use in OLEDs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CPP in lab experiments is its unique properties, particularly its excellent electron-transporting properties. This makes it a promising candidate for use in OLEDs and other electronic devices.
However, there are also some limitations to using CPP in lab experiments. One of the main limitations is its relatively high cost compared to other compounds. Additionally, CPP may not be readily available in large quantities, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on CPP. One area of interest is the development of new synthetic methods for CPP that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of CPP and its potential therapeutic applications.
Another potential area of research is the use of CPP in the development of new electronic devices, particularly OLEDs. Further studies are needed to optimize the properties of CPP for use in these applications.
Conclusion:
5,5'-(carbonyldi-4,1-phenylene)bis(6-phenyl-2,3-pyrazinedicarbonitrile), or CPP, is a unique compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been studied for its potential use in material science, biochemistry, and pharmacology. While there are some limitations to using CPP in lab experiments, its unique properties make it a promising candidate for further research and development.
Aplicaciones Científicas De Investigación
CPP has been extensively studied for its potential applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). It has been shown to exhibit excellent electron-transporting properties, making it a promising candidate for use in OLEDs.
In addition to its material science applications, CPP has also been studied for its potential use in biochemistry and pharmacology. It has been shown to have antioxidant properties and may have potential as a therapeutic agent for the treatment of various diseases.
Propiedades
IUPAC Name |
5-[4-[4-(5,6-dicyano-3-phenylpyrazin-2-yl)benzoyl]phenyl]-6-phenylpyrazine-2,3-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H18N8O/c38-19-29-31(21-40)44-35(33(42-29)23-7-3-1-4-8-23)25-11-15-27(16-12-25)37(46)28-17-13-26(14-18-28)36-34(24-9-5-2-6-10-24)43-30(20-39)32(22-41)45-36/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOYOOXQKQFORP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N=C2C3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)C5=NC(=C(N=C5C6=CC=CC=C6)C#N)C#N)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H18N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-(Carbonyldibenzene-4,1-diyl)bis(6-phenylpyrazine-2,3-dicarbonitrile) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![ethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B3826727.png)
![3-{[(4-anilinophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B3826735.png)
![1,2,2-trimethyl-3-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonyl)cyclopentanecarboxylic acid](/img/structure/B3826740.png)
![2-[4-(methylthio)phenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B3826744.png)
![2,3-bis[4-(phenylethynyl)phenyl]quinoxaline](/img/structure/B3826755.png)

![2-{[4-(phenylethynyl)benzylidene]amino}benzonitrile](/img/structure/B3826770.png)
![5,5'-dibenzo[b,d]furan-3,7-diylbis(6-phenyl-2,3-pyrazinedicarbonitrile)](/img/structure/B3826775.png)
![({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(3-isoxazolylmethyl)methylamine](/img/structure/B3826790.png)

![3-[2-(diphenylphosphoryl)ethyl]-2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-oxazolidine](/img/structure/B3826801.png)